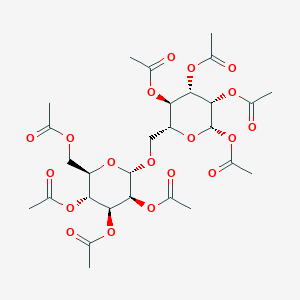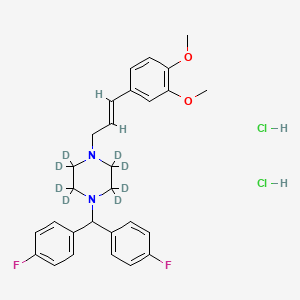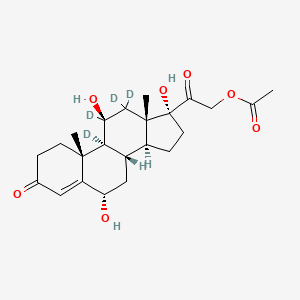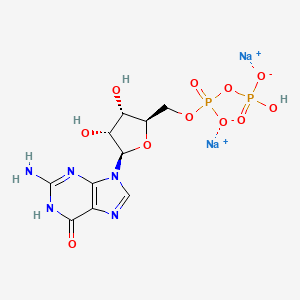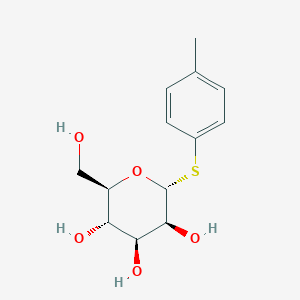
rac Dobutamine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Dobutamine-d4 Hydrochloride: is a deuterated form of racemic Dobutamine hydrochloride. Dobutamine hydrochloride is a synthetic catecholamine that acts on adrenergic receptors, specifically α1-adrenergic receptors, β1-adrenergic receptors, and β2-adrenergic receptors. It is primarily used as a selective β1-adrenergic receptor agonist, with relatively weaker activity on α1-adrenergic receptors and β2-adrenergic receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Dobutamine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Dobutamine molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: rac Dobutamine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar aprotic solvents
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
rac Dobutamine-d4 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: Used in studies involving adrenergic receptors and their role in various physiological processes.
Medicine: Used in the development and testing of new cardiovascular drugs and therapies.
Industry: Used in the production of high-purity deuterated compounds for research and development
Mécanisme D'action
rac Dobutamine-d4 Hydrochloride exerts its effects by directly stimulating β1-adrenergic receptors in the heart. This leads to increased myocardial contractility and stroke volume, resulting in increased cardiac output. The compound has negligible effects on β2-adrenergic receptors and α1-adrenergic receptors .
Comparaison Avec Des Composés Similaires
Dobutamine Hydrochloride: The non-deuterated form of rac Dobutamine-d4 Hydrochloride, used for similar applications but without the benefits of deuterium labeling.
Isoproterenol Hydrochloride: Another synthetic catecholamine that acts on β-adrenergic receptors but with different selectivity and potency.
Epinephrine Hydrochloride: A naturally occurring catecholamine with broader activity on adrenergic receptors
Uniqueness: this compound is unique due to its deuterium labeling, which provides advantages in tracing and studying reaction mechanisms, as well as in the development of new drugs and therapies .
Propriétés
Formule moléculaire |
C18H24ClNO3 |
|---|---|
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
4-[1,1,2,2-tetradeuterio-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i10D2,11D2; |
Clé InChI |
BQKADKWNRWCIJL-DEHBLRELSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])NC(C)CCC2=CC=C(C=C2)O.Cl |
SMILES canonique |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



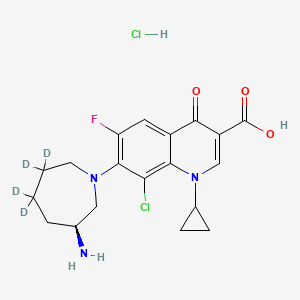
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)

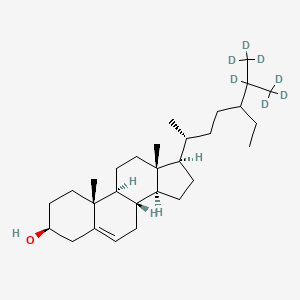

![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)

![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)
